![molecular formula C14H11N3O B2984608 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone CAS No. 241488-24-4](/img/structure/B2984608.png)
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone is a heterocyclic compound that features both pyrazole and pyridinone moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Wirkmechanismus
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit diverse pharmacological effects . They have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .
Mode of Action
It is known that pyrazole derivatives can interact with various targets in the cell, leading to changes in cellular function . For instance, some pyrazole derivatives have been demonstrated to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These enzymes play crucial roles in cell growth and proliferation, and their inhibition can lead to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to inhibit the cytochrome P450-mediated polyunsaturated fatty acid epoxide, an important biochemical pathway involved in inflammation and blood pressure regulation .
Pharmacokinetics
Given that pyrazole is a heterocyclic moiety that is highly soluble in water and other polar solvents , it is likely that this compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that this compound may also have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzoic acid under palladium-catalyzed conditions . Another approach involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or other halogens.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine in carbon tetrachloride under reflux conditions.
Reduction: Hydrazine in the presence of a catalyst.
Substitution: Palladium-catalyzed coupling reactions with aryl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridinones, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
5-Amino-1-phenyl-1H-pyrazole-4-yl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
1,3,5-Trisubstituted pyrazoles: Known for their fluorescence properties and applications in materials science.
Nicotinamide derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness: 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone stands out due to its combined pyrazole and pyridinone structures, which provide a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQPOPCQHAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide](/img/structure/B2984525.png)
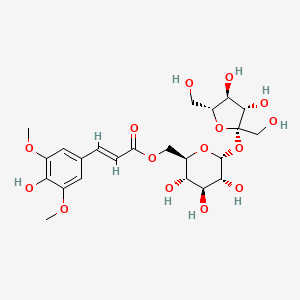
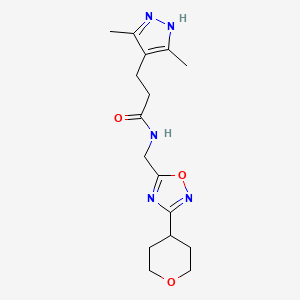
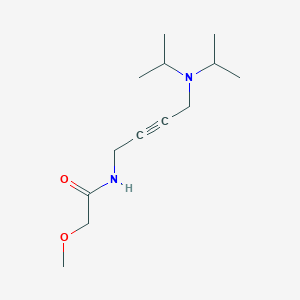
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)
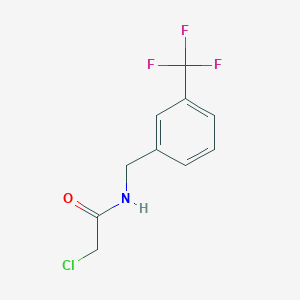
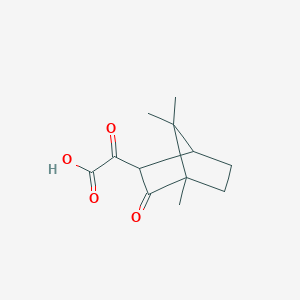
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B2984536.png)
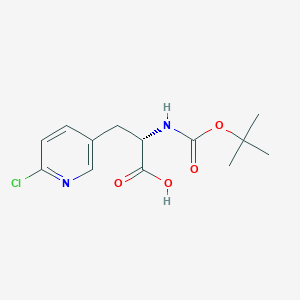
![6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2984538.png)
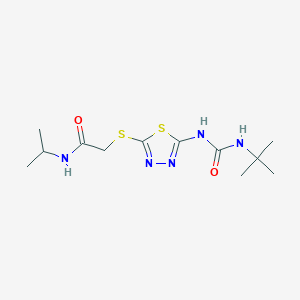
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
![N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide](/img/structure/B2984545.png)

